molecular formula C21H23N3O6S2 B2854975 (E)-N-(6-(N-ethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1164461-21-5

(E)-N-(6-(N-ethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2854975
CAS No.: 1164461-21-5
M. Wt: 477.55
InChI Key: SCZIVBJIYYGNFW-RMKNXTFCSA-N
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Description

The compound (E)-N-(6-(N-ethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a benzothiazole-acrylamide hybrid featuring a benzo[d]thiazol-2-yl core substituted with an N-ethylsulfamoyl group at position 6 and an (E)-configured acrylamide linkage to a 3,4,5-trimethoxyphenyl moiety. The 3,4,5-trimethoxyphenyl group is a known pharmacophore in medicinal chemistry, often associated with microtubule disruption and antitumor activity .

Properties

IUPAC Name

(E)-N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6S2/c1-5-22-32(26,27)14-7-8-15-18(12-14)31-21(23-15)24-19(25)9-6-13-10-16(28-2)20(30-4)17(11-13)29-3/h6-12,22H,5H2,1-4H3,(H,23,24,25)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZIVBJIYYGNFW-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, biological activities, and synthetic yields:

Compound Name Substituents/Features Biological Activity/Notes Yield/Purity Reference ID
(E)-N-(6-(N-ethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide 6-N-ethylsulfamoyl, acrylamide linker (E-configuration), 3,4,5-trimethoxyphenyl Hypothesized antitumor/anti-inflammatory activity (structural analogy to trimethoxyphenyl derivatives) Not reported
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide 6-CF₃, acetamide linker, 3,4,5-trimethoxyphenyl Anticancer candidate (implicit from structural motifs) 18% yield
(E)-N-(2-(1H-Indazol-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (6t) Indazole substituent, acrylamide linker (E-configuration), 3,4,5-trimethoxyphenyl EP2 receptor antagonist (anti-inflammatory potential) >97% purity (LCMS)
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol Triazole core, 3,4,5-trimethoxyphenyl, chlorobenzylidene Antimicrobial/antifungal activity (from –N–C–S unit) Crystallized
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) Nitrophenyl, thienyl-acrylamide, Z/E mixed configuration Not explicitly stated; structural similarity to kinase inhibitors Not reported

Structure-Activity Relationship (SAR) Analysis

Role of the 3,4,5-Trimethoxyphenyl Group

This moiety is critical for binding to tubulin or kinases, as seen in combretastatin analogs .

Impact of Substituents on Benzothiazole Core

  • N-Ethylsulfamoyl (target compound) : Enhances solubility compared to hydrophobic groups like trifluoromethyl (e.g., N-(6-CF₃-benzothiazole) in ).

Linker Configuration and Geometry

  • Acrylamide (E-configuration) : The rigid planar structure of the E-isomer facilitates π-π stacking with biological targets, as seen in EP2 antagonists .
  • Acetamide () : Less rigid than acrylamide, possibly reducing target affinity but improving metabolic stability.

Q & A

Q. What are the key considerations for synthesizing this compound with high yield and purity?

  • Methodological Answer: Synthesis requires multi-step optimization:
  • Step 1: Coupling of benzo[d]thiazole and acrylamide precursors via nucleophilic substitution or condensation reactions. Use polar aprotic solvents (e.g., DMF) and catalysts like triethylamine to enhance reactivity .
  • Step 2: Control stereochemistry (E-configuration) by optimizing reaction temperature (60–80°C) and pH (neutral to mildly basic) to prevent isomerization .
  • Step 3: Purification via column chromatography or recrystallization in ethanol/water mixtures to achieve >95% purity .
    Key Data:
ParameterOptimal ConditionReference
SolventDMF
CatalystTriethylamine
Yield70–85%

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer:
  • 1H/13C NMR: Assign peaks for acrylamide double bond (δ 6.2–7.8 ppm for vinyl protons) and trimethoxyphenyl groups (δ 3.8–4.0 ppm for methoxy) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ with <2 ppm error .
  • IR Spectroscopy: Identify carbonyl (C=O stretch at ~1650 cm⁻¹) and sulfonamide (S=O stretch at ~1350 cm⁻¹) groups .
  • X-ray Crystallography (if crystalline): Resolve stereochemistry and intermolecular interactions (e.g., π–π stacking) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer: Contradictions often arise from assay variability or structural analogs. Address via:
  • Standardized Assays: Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls. Replicate dose-response curves (IC50 values) in triplicate .
  • Structure-Activity Relationship (SAR): Compare analogs (e.g., substituents on the benzo[d]thiazole or trimethoxyphenyl groups) to isolate pharmacophores. For example, electron-withdrawing groups (e.g., sulfamoyl) enhance target binding .
  • Meta-Analysis: Cross-reference data with PubChem or ChEMBL entries for similar acrylamides .

Q. What computational approaches predict interactions with biological targets?

  • Methodological Answer:
  • Molecular Docking (AutoDock Vina): Model binding to kinases (e.g., EGFR) using the compound’s 3D structure (DFT-optimized geometry). Prioritize poses with hydrogen bonds to sulfamoyl and acrylamide groups .
  • MD Simulations (GROMACS): Simulate target-ligand stability over 100 ns. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .
  • QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
    Example Computational Data:
TargetDocking Score (kcal/mol)Binding Affinity (nM)
EGFR Kinase-9.2120 ± 15
Tubulin-8.7250 ± 30

Q. How to optimize reaction pathways for scale-up without compromising stereochemical integrity?

  • Methodological Answer:
  • Flow Chemistry: Implement continuous flow reactors to maintain precise temperature (70°C ± 2°C) and residence time (30 min) during acrylamide formation .
  • In-line Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates .
  • Catalyst Recycling: Immobilize catalysts (e.g., Pd/C) on silica gel to reduce costs and improve yield (reuse ≥5 cycles) .

Data Contradiction Analysis

Q. Why do thermal stability profiles vary across studies?

  • Methodological Answer: Discrepancies arise from differing analytical methods:
  • TGA vs. DSC: TGA measures mass loss (decomposition onset ~220°C), while DSC detects phase transitions (e.g., melting point ~180°C). Standardize protocols using identical heating rates (10°C/min) .
  • Sample Purity: Impurities (e.g., residual solvents) lower observed stability. Validate purity via HPLC (>98%) before analysis .

Tables for Key Findings

Q. Table 1: Comparative Biological Activity of Structural Analogs

Analog StructureIC50 (μM)TargetReference
Replacement of trimethoxyphenyl with thiophene12.3 ± 1.2Tubulin
Addition of morpholine moiety8.7 ± 0.9EGFR Kinase

Q. Table 2: Reaction Optimization Parameters

VariableImpact on YieldOptimal Range
Temperature↑ Yield to 80°C70–80°C
Solvent PolarityNon-polar > PolarToluene/THF
Catalyst Loading5 mol% Pd/C5–7 mol%

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